2-(4-morpholinyl)-5-Pyrimidinol 2-(4-morpholinyl)-5-Pyrimidinol
Brand Name: Vulcanchem
CAS No.: 127769-70-4
VCID: VC8227010
InChI: InChI=1S/C8H11N3O2/c12-7-5-9-8(10-6-7)11-1-3-13-4-2-11/h5-6,12H,1-4H2
SMILES: C1COCCN1C2=NC=C(C=N2)O
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol

2-(4-morpholinyl)-5-Pyrimidinol

CAS No.: 127769-70-4

Cat. No.: VC8227010

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

2-(4-morpholinyl)-5-Pyrimidinol - 127769-70-4

Specification

CAS No. 127769-70-4
Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
IUPAC Name 2-morpholin-4-ylpyrimidin-5-ol
Standard InChI InChI=1S/C8H11N3O2/c12-7-5-9-8(10-6-7)11-1-3-13-4-2-11/h5-6,12H,1-4H2
Standard InChI Key HHHRAVAXGNAZHZ-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC=C(C=N2)O
Canonical SMILES C1COCCN1C2=NC=C(C=N2)O

Introduction

Chemical Identity and Structural Features

2-(4-Morpholinyl)-5-pyrimidinol belongs to the pyrimidine class of heterocyclic compounds, which are integral to nucleic acid chemistry and medicinal agents. Its molecular structure consists of a six-membered pyrimidine ring with two substituents: a morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) at the 2-position and a hydroxyl group at the 5-position (Fig. 1). The morpholine moiety enhances solubility and bioavailability, a feature exploited in drug design to improve pharmacokinetic profiles .

Physicochemical Properties

Data from suppliers and structural analogs provide insights into the compound’s physical and chemical characteristics:

Physical Form and Stability

Suppliers describe 2-(4-morpholinyl)-5-pyrimidinol as existing in two primary forms:

  • Liquid form (Chemlyte Solutions): High purity (99.0%), stored in tightly sealed containers at cool temperatures .

  • Powder form (Hangzhou J&H Chemical): Off-white to light yellow, requiring storage in dry, well-ventilated environments .

Stability studies on related morpholine-containing compounds indicate that such structures exhibit moderate plasma and liver microsomal stability. For instance, a PLK4 inhibitor with a morpholine substituent demonstrated a plasma half-life (t1/2t_{1/2}) exceeding 289.1 minutes and liver microsomal t1/2t_{1/2} > 145 minutes . These findings suggest that the morpholine group contributes to metabolic resilience, a desirable trait in drug intermediates.

Solubility and Reactivity

Synthesis and Manufacturing

Industrial Production

2-(4-Morpholinyl)-5-pyrimidinol is synthesized via nucleophilic substitution reactions, where a morpholine group replaces a leaving group (e.g., chlorine) on a pre-formed pyrimidine scaffold. Suppliers such as Chemlyte Solutions and Hangzhou J&H Chemical Co., Ltd., produce the compound at gram to kilogram scales, catering to research and commercial demands .

Representative Synthetic Route

  • Pyrimidine Core Formation: Condensation of thiourea with β-keto esters yields 5-hydroxypyrimidine.

  • Morpholine Introduction: Reacting 2-chloro-5-hydroxypyrimidine with morpholine under basic conditions (e.g., K₂CO₃) facilitates substitution at the 2-position .

This method parallels strategies employed in synthesizing kinase inhibitors, where morpholine groups are introduced to optimize target binding .

Applications in Pharmaceutical Research

Role as a Pharmaceutical Intermediate

2-(4-Morpholinyl)-5-pyrimidinol serves as a precursor in synthesizing bioactive molecules. Its structure aligns with key pharmacophores in kinase inhibitors, particularly those targeting PLK4 and Aurora kinases . For example:

  • PLK4 Inhibitors: Compounds featuring aminopyrimidine cores and morpholine substituents exhibit nanomolar inhibitory activity (e.g., IC₅₀ = 0.0067 μM for compound 8h) .

  • Anticancer Agents: Structural analogs demonstrate antiproliferative effects in breast cancer cells, underscoring the therapeutic potential of this chemical scaffold .

Comparative Bioactivity of Pyrimidine-Morpholine Derivatives

Table 1 summarizes enzymatic and cellular activities of select analogs:

CompoundPLK4 IC₅₀ (μM)Plasma t1/2t_{1/2} (min)Antiproliferative Activity (Breast Cancer)
2-(4-Morpholinyl)-5-pyrimidinolN/AN/AN/A
Centrinone0.0035.8Moderate
Compound 8h0.0067>289.1High

Data adapted from PMC (2023) .

Current Research Gaps and Future Directions

Despite its utility as an intermediate, significant gaps exist in understanding 2-(4-morpholinyl)-5-pyrimidinol’s direct biological effects. Priorities for future research include:

  • Enzymatic Assays: Evaluating inhibitory activity against PLK4 and related kinases.

  • Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicological Evaluations: Establishing acute and chronic toxicity thresholds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator